molecular formula C16H18N2O6S B2619638 N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide CAS No. 93020-31-6

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2619638
CAS No.: 93020-31-6
M. Wt: 366.39
InChI Key: OESXAQGXPBDESE-UHFFFAOYSA-N
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Description

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to an aminophenyl ring, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-aminophenyl)sulfonyl)acetamide
  • N-((4-aminophenyl)sulfonyl)phenylacetamide
  • N-((4-aminophenyl)sulfonyl)benzenesulfonamide

Uniqueness

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Biological Activity

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound is characterized by its sulfonamide structure attached to an aminophenyl ring and a trimethoxybenzamide moiety. Its molecular formula is C16H18N2O6SC_{16}H_{18}N_{2}O_{6}S with a molecular weight of 366.4 g/mol .

Target and Mode of Action

The primary mechanism of action for this compound is its role as a sulfonamide antibiotic. It acts as a competitive antagonist to para-aminobenzoic acid (PABA), inhibiting bacterial growth by disrupting folic acid synthesis, which is vital for nucleic acid and amino acid metabolism in bacteria.

Biochemical Pathways

By inhibiting folate synthesis, this compound affects several biochemical pathways essential for bacterial proliferation. The compound's bacteriostatic activity has been shown to be effective against a range of gram-positive and gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapy.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. A study evaluating benzofuran-based derivatives of 3,4,5-trimethoxybenzamide revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The most potent derivative had an IC50 value of approximately 3.01 μM against MDA-MB-231 cells .

Mechanistic Insights

The anticancer mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption is critical in preventing cancer cell division and proliferation .

Case Studies and Experimental Data

StudyCompound TestedCancer Cell LinesIC50 Values (μM)Mechanism
Derivative 6gMDA-MB-2313.01Tubulin polymerization inhibition
HCT-1165.20Tubulin polymerization inhibition
HT-299.13Tubulin polymerization inhibition
HeLa11.09Tubulin polymerization inhibition

These findings suggest that derivatives of this compound could serve as promising leads in the development of new anticancer therapies.

Pharmacokinetics

The pharmacokinetic profile indicates a biological half-life ranging from 7 to 12.8 hours, which supports its potential use in therapeutic applications where sustained action is beneficial.

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-25(20,21)12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESXAQGXPBDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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